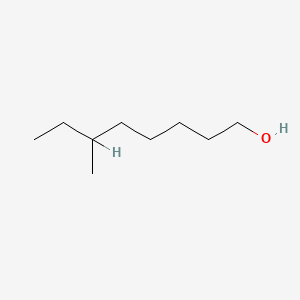

6-Methyloctan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGKAMABZHMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959373 | |

| Record name | 6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-05-5 | |

| Record name | 6-Methyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38514-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyloctan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038514055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyloctan-1-ol (CAS No. 38514-05-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methyloctan-1-ol, a branched-chain primary alcohol with applications in chemical synthesis and potential relevance in biological systems. We will delve into its chemical and physical properties, established synthetic and analytical methodologies, and safety considerations. The information presented herein is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.

Core Chemical Identity and Properties

This compound is an organic compound with the chemical formula C9H20O.[1][2][3] Its unique structure, featuring a methyl group at the C-6 position, imparts specific physical and chemical characteristics that differentiate it from its linear isomer, 1-nonanol.

CAS Number: 38514-05-5[1][2][3][4][5][6]

Molecular Formula: C9H20O[1][2][3][5][7]

IUPAC Name: this compound[7]

Synonyms: 6-Methyl-1-octanol, 1-Octanol, 6-methyl-[2][3][4][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental conditions, including reaction setups, purification protocols, and storage.

| Property | Value | Source |

| Molecular Weight | 144.25 g/mol | [1][2][3][7] |

| Boiling Point | 196.6 °C at 760 mmHg | [1] |

| Density | 0.824 g/cm³ | [1] |

| Flash Point | 79.5 °C | [1] |

| Refractive Index | 1.43 | [1] |

| Water Solubility | Log10 of Water solubility in mol/l (log10WS) | [8] |

| Octanol/Water Partition Coefficient (logP) | 2.58520 | [1] |

| Vapor Pressure | 0.102 mmHg at 25°C | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a corresponding carboxylic acid or ester.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for producing this compound from a suitable precursor.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Reduction of 6-Methyloctanoic Acid

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

6-Methyloctanoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Precursor: Dissolve 6-methyloctanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension while maintaining a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase sequentially with 10% sulfuric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the hydroxyl proton, the methylene protons adjacent to the oxygen, the methine proton at the chiral center, and the various methyl and methylene groups in the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity and assessing its purity.[7]

Chromatographic Analysis

-

Gas Chromatography (GC): GC is used to determine the purity of this compound and to monitor the progress of its synthesis.[3] The retention time is a key identifier under specific chromatographic conditions.

The following diagram outlines a typical analytical workflow for the characterization of this compound.

Caption: A standard analytical workflow for the characterization of this compound.

Applications and Areas of Interest

This compound serves as a valuable building block in organic synthesis. Its potential applications include:

-

Fine Chemical Synthesis: It can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

-

Materials Science: It has been utilized in the preparation of quantum dot light-emitting diodes and low-viscosity resins for coatings.[5]

-

Biological Studies: As a naturally occurring compound found in organisms like Prunus avium (wild cherry), it may be of interest for studies in chemical ecology and metabolomics.[7] The stereoisomer, (6S)-6-methyloctan-1-ol, has been identified as a metabolite in Daphnia pulex.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is in a refrigerator.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

References

-

This compound - LookChem. [Link]

-

6-methyl-1-octanol, 38514-05-5 - The Good Scents Company. [Link]

-

This compound - NIST WebBook. [Link]

-

This compound (CAS 38514-05-5) Properties | Density, Cp, Viscosity | Chemcasts. [Link]

-

This compound - NIST WebBook. [Link]

-

Chemical Properties of this compound (CAS 38514-05-5) - Cheméo. [Link]

-

This compound | C9H20O | CID 520908 - PubChem. [Link]

-

(6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 6-methyl-1-octanol, 38514-05-5 [thegoodscentscompany.com]

- 5. 6-METHYL-1-OCTANOL | 38514-05-5 [amp.chemicalbook.com]

- 6. This compound | 38514-05-5 [sigmaaldrich.com]

- 7. This compound | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 38514-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Methyloctan-1-ol for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of 6-Methyloctan-1-ol

This compound is a branched-chain primary alcohol that holds significance for researchers in organic synthesis and drug development due to its specific chemical structure. As a chiral molecule, it can exist as (R)- and (S)-enantiomers, making it a valuable building block in the asymmetric synthesis of more complex molecules with defined stereochemistry.[][2] The biological activity of many pharmaceuticals is dependent on their stereochemistry, and the use of chiral synthons like this compound is crucial for accessing enantiomerically pure active pharmaceutical ingredients.[]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, in-depth analysis of its spectroscopic characteristics for identity confirmation, and essential safety and handling information. This document is intended to serve as a practical resource for scientists utilizing or considering this compound in their research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [3][4] |

| Molecular Weight | 144.25 g/mol | [4] |

| CAS Number | 38514-05-5 | [3][4] |

| Appearance | Colorless Oil | [5] |

| Boiling Point | 197 °C at 760 mmHg | [3] |

| Melting Point | 6.15 °C (estimate) | |

| Density | 0.824 g/cm³ | |

| Refractive Index (n_D) | 1.4340 | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | |

| Flash Point | 80 °C | |

| LogP (Octanol/Water) | 3.2 (estimated) | [4] |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, 6-methyloctanoic acid. This transformation is a standard procedure in organic chemistry, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis Protocol: Reduction of 6-Methyloctanoic Acid

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt this procedure based on the scale of the reaction and available laboratory equipment.

Step 1: Preparation of the Reaction Setup

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether is added to the flask as the reaction solvent.

Step 2: Addition of Lithium Aluminum Hydride (LiAlH₄)

-

A calculated amount of LiAlH₄ is carefully weighed and added to the anhydrous diethyl ether in the reaction flask. The mixture is stirred to form a suspension.

Step 3: Addition of 6-Methyloctanoic Acid

-

6-Methyloctanoic acid is dissolved in anhydrous diethyl ether and added to the dropping funnel.

-

The solution of the carboxylic acid is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. This is an exothermic reaction, and cooling with an ice bath may be necessary.

Step 4: Reaction and Quenching

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, it is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup.

Step 5: Isolation of the Product

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The ethereal solution is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[6]

Step 1: Setup of the Distillation Apparatus

-

A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.

-

The crude this compound is placed in the distillation flask with a few boiling chips.

Step 2: Distillation Process

-

The system is evacuated to the desired pressure.

-

The distillation flask is heated gently.

-

The fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure is collected in the receiving flask.

Step 3: Purity Assessment

-

The purity of the distilled this compound can be assessed by gas chromatography (GC) or by its refractive index.

Caption: Workflow for the Synthesis and Purification of this compound.

Spectroscopic Analysis and Characterization

Confirmation of the chemical identity and assessment of the purity of synthesized this compound are critical steps. This is achieved through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7][8][9][10]

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) would be found in the downfield region (around 3.6 ppm). The complex multiplets for the other methylene and methine protons would appear in the upfield region (around 0.8-1.6 ppm), and the methyl protons would appear as a doublet and a triplet in the most upfield region.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (-CH₂OH) will be the most downfield signal (around 63 ppm). The other aliphatic carbons will appear in the upfield region (around 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are:

-

A broad, strong O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aliphatic chain just below 3000 cm⁻¹.

-

A C-O stretching band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For primary alcohols like this compound, common fragmentation patterns include:[11][12][13][14][15]

-

Alpha-cleavage: The most common fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom, leading to a prominent peak at m/z = 31, corresponding to the [CH₂OH]⁺ ion.[12]

-

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) is also commonly observed.[11][12]

-

Other Fragmentations: Other fragment ions resulting from the cleavage of the alkyl chain may also be present.

Sources

- 2. mdpi.com [mdpi.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-methyl-1-octanol, 38514-05-5 [thegoodscentscompany.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. GCMS Section 6.10 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chemical Structure of 6-Methyloctan-1-ol

Abstract: This document provides a comprehensive technical overview of 6-methyloctan-1-ol, a chiral primary alcohol. It delves into the molecule's core identity, structural representations, stereochemical properties, and physicochemical characteristics. The guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for applications ranging from synthetic chemistry to chemical ecology. We will explore its structural elucidation through spectroscopic methods, a representative synthetic pathway, and its relevance as a naturally occurring compound and potential chiral building block.

Core Molecular Identity

This compound is a branched-chain fatty alcohol. Its fundamental identity is established by a unique combination of its chemical formula, molecular weight, and systematic nomenclature, which distinguishes it from other isomers. The CAS number serves as a universal identifier for the racemic mixture, while specific numbers are assigned to its individual stereoisomers.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 38514-05-5 | [1][2][3][4][5][6] |

| Chemical Formula | C₉H₂₀O | [1][2][4][5][7][8] |

| Molecular Weight | 144.25 g/mol | [1][2][4][7] |

| Synonyms | 6-Methyl-1-octanol, 1-Octanol, 6-methyl- | [1][3][4][5] |

Structural Elucidation and Representation

The unambiguous representation of a molecule is critical for database searching, computational modeling, and clear communication in scientific literature. This compound's structure consists of an eight-carbon (octane) backbone, with a methyl group (CH₃) branching at the sixth carbon and a primary alcohol (-OH) functional group at the terminus (position 1).

2D and 3D Structural Representation

The two-dimensional structure provides a clear map of atomic connectivity.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Suspension: Anhydrous diethyl ether is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

-

Substrate Addition: A solution of 6-methyloctanoic acid in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water to precipitate the aluminum salts.

-

Extraction and Purification: The organic layer is decanted or filtered. The aqueous layer is extracted with additional diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Characteristic Reactions

As a primary alcohol, this compound undergoes a suite of characteristic reactions, making it a versatile intermediate:

-

Oxidation: It can be oxidized to 6-methyloctanal using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 6-methyloctanoic acid with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Esterification: It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic conditions to form esters.

-

Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 6-methyl-1-chlorooctane or 6-methyl-1-bromooctane.

Relevance and Applications

While not a high-volume industrial chemical, this compound and its derivatives are of significant interest to researchers.

-

Natural Occurrence: It has been identified in various natural sources, including the sweet cherry (Prunus avium) and the plant Toddalia asiatica. I[1][3]ts presence in Daphnia pulex suggests a role in metabolic pathways of aquatic organisms. *[7] Chiral Pool Synthesis: The enantiomerically pure forms of this compound are valuable chiral building blocks (synthons). They can be used in the asymmetric synthesis of more complex molecules, such as pharmaceuticals or natural products, where specific stereochemistry is essential for biological activity.

-

Chemical Ecology: Although this compound itself is not widely cited as a pheromone, structurally similar branched-chain alcohols are. For example, 6-methyloctan-3-ol is a known semiochemical for ants. T[9]his suggests that this compound could be investigated for similar roles in insect communication or as a precursor for such molecules.

Safety and Handling

As with any chemical, proper safety protocols must be followed when handling this compound. Based on its structure as a C9 alcohol, it should be treated as a flammable liquid with potential for causing irritation.

-

GHS Hazards (Anticipated):

-

Flammable Liquid: Alcohols of this molecular weight are typically flammable. K[10]eep away from heat, sparks, and open flames.

-

Skin/Eye Irritation: May cause irritation upon contact.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation. *[10] Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

-

[2]### References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (2024). (6S)-6-Methyloctan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl-1-octanol. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound: Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (2024). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2024). 1-Octanol, 6-methyl-, (6R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 38514-05-5) Properties. Retrieved from [Link]

-

NIST. (n.d.). This compound: Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikidata. (n.d.). (6S)-6-methyloctan-1-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 38514-05-5). Retrieved from [Link]

-

The Pherobase. (n.d.). Semiochemical compound: 6-Methyloctan-3-ol. Retrieved from [Link]

-

Carl ROTH. (2016). 3-methylbutan-1-ol Safety Data Sheet. Retrieved from [Link]

Sources

- 1. This compound | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 6-methyl-1-octanol, 38514-05-5 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chem-casts.com [chem-casts.com]

- 7. (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (6S)-6-methyloctan-1-ol - Wikidata [wikidata.org]

- 9. Semiochemical compound: 6-Methyloctan-3-ol | C9H20O [pherobase.com]

- 10. carlroth.com:443 [carlroth.com:443]

6-Methyloctan-1-ol molecular weight

An In-Depth Technical Guide to 6-Methyloctan-1-ol: Properties, Characterization, and Relevance in Scientific Research

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral primary alcohol. The document begins by establishing the compound's fundamental molecular properties, centered on its molecular weight, and progresses to its detailed physicochemical characteristics, analytical verification methods, and potential applications, particularly for professionals in research and drug development. The causality behind experimental choices, such as the use of specific analytical techniques for identity and purity confirmation, is elucidated. This guide is structured to serve as a practical and authoritative resource for scientists working with or considering the use of this molecule in their research endeavors.

Fundamental Molecular Identity

A precise understanding of a molecule's identity is the cornerstone of all scientific research. This section details the core identifiers for this compound.

Chemical Structure and Nomenclature

This compound is an aliphatic alcohol characterized by an eight-carbon chain with a methyl group at the sixth position and a primary hydroxyl group at the first position.

-

IUPAC Name: this compound[1]

Chirality and Stereoisomerism

The presence of a methyl group at the C-6 position introduces a chiral center, meaning this compound can exist as two distinct enantiomers: (S)-6-Methyloctan-1-ol and (R)-6-Methyloctan-1-ol. The (S)-enantiomer, in particular, has been identified as a metabolite in Daphnia pulex.[6] For drug development professionals, controlling this stereochemistry is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Core Topic: Molecular Weight and Formula

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions, and interpretation of mass spectrometry data.

The distinction between average molecular weight (calculated using the natural isotopic abundance of elements) and exact mass (calculated using the mass of the most abundant isotopes) is crucial. The exact mass is the value sought in high-resolution mass spectrometry (HRMS) for unambiguous formula determination.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to biological assays. These properties are summarized in the table below.

| Property | Value | Source | Significance for Researchers |

| Boiling Point | 196.6 °C (at 760 mmHg) | [3] | Defines purification parameters (e.g., distillation) and handling conditions. |

| Density | 0.824 g/cm³ | [3] | Essential for converting between mass and volume for preparing solutions and reagents. |

| Flash Point | 79.5 °C | [3] | Indicates the temperature at which the liquid produces enough vapor to ignite, crucial for safety protocols. |

| Water Solubility | 459.7 mg/L @ 25 °C (est.) | [7] | Low aqueous solubility suggests the need for co-solvents in many biological buffers. |

| LogP (Octanol/Water) | ~3.2 | [3] | A positive LogP value indicates lipophilicity, suggesting good potential for crossing cell membranes. |

| Storage Temperature | Refrigerator | [3] | Recommends appropriate long-term storage conditions to maintain compound integrity. |

Analytical Characterization and Quality Control

Verifying the identity, purity, and structural integrity of any chemical reagent is a non-negotiable aspect of scientific rigor. A multi-technique approach provides a self-validating system for quality control.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for confirming molecular weight. When coupled with Gas Chromatography (GC-MS), it also provides information on purity and compound identity through retention time.

-

Causality: The choice of GC-MS is logical due to the compound's volatility (Boiling Point 196.6 °C). Electron Ionization (EI) will produce a characteristic fragmentation pattern, while a softer ionization technique might be needed to preserve the molecular ion peak (M⁺) at m/z 144.25. High-resolution analysis would aim to confirm the exact mass of 144.1514.

Chromatographic Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for assessing the purity of volatile compounds like this compound.

-

Causality: FID offers high sensitivity and a wide linear range for quantifying organic analytes. Purity is determined by the area percentage of the main peak relative to all other peaks. The identity can be cross-referenced using the Kovats Retention Index, which is reported as 1154 on a non-polar column.[1][8]

Spectroscopic Confirmation of Structure

While MS confirms the mass, techniques like NMR and IR spectroscopy confirm the specific arrangement of atoms.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the carbon skeleton and the specific environment of each proton, verifying the methyl branch at C-6 and the primary alcohol (-CH₂OH) group.

-

FTIR: Infrared spectroscopy is used to rapidly confirm the presence of key functional groups. For this compound, a strong, broad absorption band around 3300-3400 cm⁻¹ is expected, which is characteristic of the O-H stretch of an alcohol.[1]

Experimental Protocol: Identity and Purity Verification of a this compound Sample

-

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC-MS Analysis:

-

Inject 1 µL of the solution onto a non-polar GC column (e.g., DB-5ms).

-

Run a temperature gradient program (e.g., 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min).

-

Acquire mass spectra from m/z 40-400.

-

Validation: Confirm the detection of a peak corresponding to the molecular ion (or M-H₂O fragment) and match the fragmentation pattern to a reference library (e.g., NIST).[2]

-

-

GC-FID Analysis:

-

Using the same GC conditions as above, inject the sample and analyze with an FID detector.

-

Validation: Calculate the area percent of the main peak. A purity of >95% is typically required for synthetic applications. Compare the retention time to an authenticated standard if available.

-

-

FTIR Analysis:

-

Place a drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer.

-

Validation: Confirm the presence of a broad O-H stretch (~3350 cm⁻¹) and C-H stretches (~2850-2950 cm⁻¹).

-

-

NMR Analysis:

-

Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Validation: The integrated proton signals and the number of distinct carbon signals should be consistent with the C₉H₂₀O structure.

-

Caption: Workflow for the verification of this compound identity and purity.

Synthesis and Chemical Reactivity

Example Synthetic Route

This compound can be synthesized via the reduction of a corresponding C9 carboxylic acid or its ester derivative. A documented method involves the reduction of methyl ethyl caproic acid using a powerful reducing agent like lithium aluminium tetrahydride (LiAlH₄) in an ether solvent.[3]

-

Causality: LiAlH₄ is chosen for its ability to efficiently reduce carboxylic acids and esters directly to primary alcohols. The reaction is typically performed at low temperatures (0 °C) to control its high reactivity and then allowed to warm to room temperature to ensure completion.

Key Reactions of the Primary Alcohol Group

The primary alcohol is the most reactive site on the molecule and can undergo a variety of transformations crucial for drug synthesis:

-

Oxidation: Can be oxidized to 6-methyloctanal (using PCC) or 6-methyloctanoic acid (using stronger oxidants like KMnO₄ or Jones reagent).

-

Esterification: Reacts with carboxylic acids or acyl chlorides to form esters, which can act as prodrugs or modify solubility.

-

Etherification: Can be converted to an ether (e.g., via the Williamson ether synthesis), a common functional group in drug molecules.

-

Conversion to Leaving Groups: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Applications and Relevance in Drug Development

While specific drug applications for this compound are not widely documented, its structural features make it a molecule of interest for medicinal chemists.

Chiral Building Block in Asymmetric Synthesis

Access to enantiomerically pure forms of this compound allows it to be used as a chiral synthon. It can be incorporated into a larger, more complex molecule, imparting its specific stereochemistry, which is fundamental to achieving selective interaction with biological targets like enzymes and receptors.

Role of the Methyl Group in Modulating Molecular Properties

The introduction of a methyl group into a carbon chain, as seen here, is a key strategy in lead optimization.[9] The methyl group can:

-

Increase Lipophilicity: As reflected by the LogP value, this can enhance membrane permeability.

-

Introduce Metabolic Handles or Blocks: It can influence how the molecule is metabolized by cytochrome P450 enzymes.

-

Induce Conformational Effects: The methyl group can restrict bond rotation, locking the molecule into a more biologically active conformation.[9]

Potential in Fragment-Based Screening

With a molecular weight of 144.25 g/mol , this compound fits the profile of a molecular "fragment." In fragment-based drug discovery (FBDD), small molecules like this are screened for weak but efficient binding to a biological target. Positive hits can then be elaborated or linked together to build a potent lead compound.

Safety, Handling, and Storage

As a chemical reagent, this compound requires proper handling to ensure laboratory safety.

-

Handling: Use in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames, as it is a combustible liquid.[3][11]

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area.[11] The recommended storage temperature is refrigerated.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not flush to sewer.[10]

References

-

This compound - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

This compound - LookChem. (n.d.). LookChem. [Link]

-

Chemical Properties of this compound (CAS 38514-05-5) - Cheméo. (n.d.). Cheméo. [Link]

-

This compound (CAS 38514-05-5) Properties - Chemcasts. (n.d.). Chemcasts. [Link]

-

This compound | C9H20O - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

6-methyl-1-octanol, 38514-05-5 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

-

This compound Gas Chromatography Data - NIST. (n.d.). National Institute of Standards and Technology. [Link]

-

(6S)-6-Methyloctan-1-ol | C9H20O - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

(6S)-6-methyloctan-1-ol - Wikidata. (n.d.). Wikidata. [Link]

-

Semiochemical compound: 6-Methyloctan-3-ol - The Pherobase. (n.d.). The Pherobase. [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

Sources

- 1. This compound | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound (CAS 38514-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (6S)-6-methyloctan-1-ol - Wikidata [wikidata.org]

- 6. (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-methyl-1-octanol, 38514-05-5 [thegoodscentscompany.com]

- 8. This compound [webbook.nist.gov]

- 9. [Application of methyl in drug design] [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of 6-Methyloctan-1-ol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the solubility of 6-methyloctan-1-ol, a branched-chain primary alcohol, in various organic solvents. Understanding its solubility is crucial for applications ranging from chemical synthesis and formulation science to materials science. This document synthesizes physicochemical principles with practical experimental guidance to offer a comprehensive resource.

Core Principles: Understanding the "Why" of Solubility

The solubility of this compound is fundamentally governed by its molecular structure, which dictates the nature and strength of its intermolecular interactions with solvent molecules. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities and intermolecular forces tend to be miscible.

Molecular Structure Analysis:

This compound possesses an amphiphilic character, meaning it has both a polar and a nonpolar region:

-

Polar Hydroxyl (-OH) Head: This functional group is capable of forming strong hydrogen bonds, a key factor for solubility in polar protic solvents.

-

Nonpolar Alkyl Tail: The nine-carbon branched alkyl chain (C9H19) is lipophilic and interacts primarily through weaker van der Waals forces.

The balance between the hydrophilic hydroxyl group and the hydrophobic alkyl chain determines its solubility profile across a spectrum of organic solvents.

Physicochemical Properties of this compound

A summary of key physical and chemical properties of this compound is presented below. These properties provide a quantitative basis for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H20O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| Boiling Point | 196.6 °C at 760 mmHg | [3] |

| Density | 0.824 g/cm³ | [3] |

| Flash Point | 79.5 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.585 | [2][3] |

| Water Solubility | 459.7 mg/L @ 25 °C (estimated) | [4] |

The LogP value of 2.585 indicates a preference for the octanol phase over the water phase, signifying its predominantly lipophilic nature.[2][3] However, the presence of the hydroxyl group imparts some degree of water solubility.[4]

Solubility Profile in Common Organic Solvents

Based on its structure and physicochemical properties, this compound is expected to be soluble in a wide range of organic solvents. While comprehensive quantitative data is sparse in the literature, a qualitative and predictive solubility profile is outlined below.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Interaction |

| Hexane | Nonpolar | Soluble | Van der Waals forces between the alkyl chains of both molecules. |

| Toluene | Nonpolar Aromatic | Soluble | Van der Waals and potential weak π-interactions. |

| Diethyl Ether | Polar Aprotic | Soluble | Dipole-dipole interactions and hydrogen bond acceptance by the ether oxygen. |

| Chloroform | Polar | Sparingly Soluble | Dipole-dipole interactions.[3][5] |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Ethanol | Polar Protic | Soluble | Strong hydrogen bonding between the hydroxyl groups of both molecules. |

| Methanol | Polar Protic | Slightly Soluble | Hydrogen bonding is the primary interaction.[3][5] |

It is important to note that "soluble" in this context generally implies miscibility or a high degree of solubility. The terms "sparingly soluble" and "slightly soluble" are taken from available data.[3][5]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective:

To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvent

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with inert caps (e.g., PTFE-lined)

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks for standard preparation

Experimental Workflow:

Caption: Experimental workflow for the determination of this compound solubility.

Causality and Self-Validation:

-

Excess Solute: The addition of an excess of this compound ensures that the solution becomes saturated, a prerequisite for accurate solubility measurement.

-

Equilibration Time: A prolonged incubation with agitation (24-48 hours) is crucial to ensure that the system has reached a true thermodynamic equilibrium. This can be validated by taking measurements at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration no longer changes.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature is critical for data reproducibility.

-

Filtration: Filtering the saturated solution is a critical step to remove any undissolved micro-droplets of this compound, which would otherwise lead to an overestimation of solubility.

-

Analytical Calibration: A properly constructed calibration curve with known standards is essential for the accurate quantification of the solute concentration in the sample.

Safety and Handling

When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: All handling of volatile organic solvents should be performed in a well-ventilated fume hood.

-

Safety Data Sheets (SDS): Before commencing any work, thoroughly review the SDS for this compound and all solvents to be used. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[6][7]

-

Ignition Sources: this compound is a flammable liquid.[6] Keep it and other flammable solvents away from open flames, sparks, and hot surfaces.

Conclusion

This compound is a versatile alcohol with a solubility profile that makes it compatible with a broad range of organic solvents. Its amphiphilic nature, with a polar hydroxyl head and a substantial nonpolar alkyl tail, allows for favorable interactions with both polar and nonpolar media. For research, development, and quality control purposes, a rigorous experimental determination of solubility is recommended. The protocol provided in this guide offers a robust and self-validating framework for generating reliable and reproducible solubility data. A commitment to safety and proper chemical handling is paramount in all experimental endeavors.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 38514-05-5) Properties. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl-1-octanol. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Experiment Report 2. Retrieved from [Link]

-

Scribd. (n.d.). Alcohol Solubility Test Results and Analysis. Retrieved from [Link]

-

YouTube. (2020, April 25). Lab 11 Identifying Alcohols Experiment. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 6-methyl-1-octanol, 38514-05-5 [thegoodscentscompany.com]

- 5. 6-METHYL-1-OCTANOL | 38514-05-5 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. methanex.com [methanex.com]

6-Methyloctan-1-ol boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyloctan-1-ol: Boiling and Melting Point Analysis

Introduction

This compound (C₉H₂₀O) is a primary alcohol with a branched alkyl chain.[1][2] As with any chemical compound utilized in research, drug development, and manufacturing, a thorough understanding of its fundamental physicochemical properties is paramount. The boiling and melting points are critical parameters that dictate the conditions required for purification, reaction engineering, formulation, and storage. These properties are a direct manifestation of the compound's molecular structure and the intermolecular forces at play.

This technical guide provides a comprehensive overview of the boiling and melting points of this compound. It synthesizes reported data, delves into the theoretical principles governing these properties, and presents detailed, field-proven experimental protocols for their accurate determination. This document is intended for scientists, researchers, and professionals who require a deep, practical understanding of this compound's thermal behavior.

Physicochemical Data of this compound

The physical properties of this compound are determined by its molecular structure, which features a hydroxyl group capable of hydrogen bonding and a nine-carbon branched chain contributing to van der Waals forces.

Caption: Molecular Structure of this compound.

Below is a summary of key quantitative data for this compound. It is important to note that while boiling point data is available from experimental sources, melting point values are primarily based on computational estimates and may vary.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | PubChem[2], Cheméo[1] |

| Molecular Weight | 144.25 g/mol | PubChem[2], Cheméo[1] |

| Boiling Point | 196.6 °C at 760 mmHg | LookChem[3] |

| 479.15 K (approx. 206 °C) | NIST Webbook[4], Cheméo[1] | |

| Melting Point | 6.15 °C (estimate) | LookChem[3] |

| 237.01 K (approx. -36.14 °C) (Joback Method estimate) | Cheméo[1] |

Theoretical Framework: Factors Influencing Physical Properties

The boiling and melting points of an alcohol are dictated by the strength of its intermolecular forces.[5] For this compound, two primary forces are at play:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group is the most significant factor.[6][7] The highly electronegative oxygen atom creates a dipole, leaving the hydrogen atom with a partial positive charge. This allows for strong hydrogen bonds to form between adjacent molecules.[8][9] These bonds require substantial thermal energy to overcome, resulting in a significantly higher boiling point compared to alkanes or ethers of similar molecular weight.[9]

-

Van der Waals Dispersion Forces: These are weaker, temporary attractions that arise from fluctuations in electron distribution within the molecule.[8] The long, eight-carbon chain of this compound provides a large surface area for these interactions. The strength of these forces increases with the size and surface area of the molecule, meaning that as the carbon chain length increases, so does the boiling point.[6][7]

Structural Isomerism: The branching in this compound (a methyl group at the 6th position) results in a more compact, spherical shape compared to its straight-chain isomer, 1-nonanol. This branching reduces the effective surface area available for van der Waals interactions, which typically leads to a lower boiling point compared to the straight-chain equivalent.[7]

Caption: Intermolecular forces in this compound.

Experimental Determination Protocols

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment.[10] The following sections describe standard, self-validating laboratory protocols.

Protocol 1: Boiling Point Determination (Capillary Method)

This method, also known as the Siwoloboff method, relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11]

Methodology:

-

Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame.[12] Place the capillary tube into the liquid with the open end submerged.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block).[11][13] Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.[14]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13][15]

-

Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The exact boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11][13]

-

Validation: Repeat the procedure at least twice to ensure a consistent and reproducible result.

Caption: Experimental workflow for boiling point determination.

Protocol 2: Melting Point Determination (Capillary Method)

Given the low estimated melting point of this compound, this procedure requires a cooling bath or a melting point apparatus with sub-ambient temperature capabilities. The principle is to observe the temperature range over which the solid-to-liquid phase transition occurs.[14]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely solidified. If it is a liquid at room temperature, it must be frozen. Finely powder the frozen solid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[14] Compact the sample by tapping the tube or dropping it through a long glass tube.[16]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a suitable cooling liquid).

-

Heating/Warming: If starting from a frozen state, allow the temperature to rise very slowly (approximately 1-2 °C per minute) as it approaches the expected melting point. A rapid initial determination can be done to find the approximate range, followed by a slower, more accurate measurement.[16]

-

Observation and Recording: Record two temperatures:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure compound will have a sharp melting range (typically 0.5-1.0 °C).[14] Impurities will cause the melting point to be depressed and the range to broaden.

-

-

Validation: Perform multiple determinations with fresh samples to verify the result. Do not reuse a melted sample.[14]

Caption: Experimental workflow for melting point determination.

Conclusion

The boiling and melting points of this compound are governed by a combination of strong hydrogen bonding and significant van der Waals forces, with its branched structure slightly moderating its boiling point relative to linear isomers. Reported experimental data places the boiling point in the range of 196-206 °C, while the melting point remains a predicted value requiring careful experimental verification. The protocols detailed in this guide provide a robust framework for the accurate and reliable determination of these critical physical properties, ensuring data integrity for research, development, and quality control applications.

References

-

This compound , LookChem. Available at: [Link]

-

This compound (CAS 38514-05-5) Properties , Chemcasts. Available at: [Link]

-

This compound , Cheméo. Available at: [Link]

-

This compound , PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Physical Properties of Alcohols , Chemistry LibreTexts. Available at: [Link]

-

The physical and chemical properties of alcohols , BYJU'S. Available at: [Link]

-

An introduction to alcohols , Chemguide. Available at: [Link]

-

Video: Boiling Points - Procedure , JoVE. Available at: [Link]

-

This compound , NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

6-methyl-1-octanol, 38514-05-5 , The Good Scents Company. Available at: [Link]

-

Physical Properties of Alcohols , Chemistry LibreTexts. Available at: [Link]

-

Boiling Point: Meaning, Examples & Factors , Vedantu. Available at: [Link]

-

Determination of Boiling point of Ethyl Alcohol , YouTube. Available at: [Link]

-

(6S)-6-Methyloctan-1-ol , PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Analytical Chemistry Experiment: Determination of the Boiling Point of Wine , Jeplerts' Blog. Available at: [Link]

-

Determination of Boiling Points , University of Missouri–St. Louis. Available at: [Link]

-

Melting point determination , University of Calgary. Available at: [Link]

-

Experiment (1) Determination of Melting Points , SlideShare. Available at: [Link]

-

How is the melting and boiling point of ethanol determined? , Quora. Available at: [Link]

-

Measuring the Melting Point , Westlab Canada. Available at: [Link]

-

Experiment 1 - Melting Points , Northern Kentucky University. Available at: [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. This compound | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. Boiling Point in Chemistry: Definition, Explanation & Key Examples [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. phillysim.org [phillysim.org]

- 11. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of 6-Methyloctan-1-ol

This guide provides a comprehensive technical overview of the biological activity of this compound, a branched-chain primary alcohol with significant relevance in chemical ecology. Tailored for researchers, scientists, and professionals in drug and semiochemical development, this document synthesizes current knowledge on its role as an insect semiochemical, its mechanism of action at the receptor level, and the rigorous experimental methodologies required for its study.

Introduction: Physicochemical Identity of this compound

This compound is a chiral alcohol that exists as two enantiomers, (R)- and (S)-6-methyloctan-1-ol. The stereochemistry of this molecule is a critical determinant of its biological activity, as olfactory receptors in insects often exhibit a high degree of enantioselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 38514-05-5 | [3] |

| Boiling Point | 196.6 °C at 760 mmHg | |

| Chirality | Exists as (R) and (S) enantiomers | [4] |

The differential biological activities of the (R) and (S) enantiomers necessitate their separate synthesis and evaluation in bioassays to fully characterize their roles as semiochemicals.

Biological Role as a Semiochemical

Semiochemicals are signaling chemicals that mediate interactions between organisms.[5] this compound has been identified as a component of pheromone blends in various insect species, where it can function as an attractant, repellent, or aggregation signal.

Attractant for Phlebotomine Sandflies

Phlebotomine sandflies are vectors of leishmaniasis, a parasitic disease. The development of effective attractants is a key strategy for monitoring and controlling sandfly populations. While research has extensively focused on compounds like 1-octen-3-ol as attractants for hematophagous insects, including some sandfly species, the specific role of this compound is an area of active investigation. Studies on related primary alcohols suggest their potential as kairomones for these vectors. For instance, behavioral assays with Phlebotomus papatasi have demonstrated attraction to a range of semiochemicals derived from plant and vertebrate hosts. The evaluation of this compound in this context is a logical and necessary step in the search for more effective and species-specific lures.

Activity in Mosquitoes: An Unclear Picture

The role of this compound in mosquito behavior is not well-documented. However, the closely related compound, 1-octen-3-ol, is a well-known kairomone found in vertebrate breath and sweat that attracts many mosquito species.[6][7][8] Interestingly, for some species like Culex quinquefasciatus, 1-octen-3-ol can act as a repellent at high concentrations.[9] This dual functionality highlights the concentration-dependent and species-specific nature of insect responses to semiochemicals. Given the structural similarity, it is plausible that this compound could elicit similar complex behavioral responses in mosquitoes, warranting further investigation.

Mechanism of Action: The Olfactory Pathway

The biological activity of this compound is initiated by its interaction with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae and maxillary palps.[7][10]

Caption: Conceptual diagram of the insect olfactory signaling pathway.

The process begins with the odorant molecule entering the sensillum lymph through pores in the cuticle. Here, it is bound by an Odorant Binding Protein (OBP), which transports the hydrophobic molecule to the OR complex on the OSN dendrite. The ORs in insects are ligand-gated ion channels, typically forming a heterodimer with a conserved co-receptor, Orco.[10] Binding of this compound to a specific OR induces a conformational change, opening the ion channel and leading to depolarization of the OSN. This generates a series of action potentials that propagate along the axon to the antennal lobe of the insect brain, where the information is processed, ultimately leading to a behavioral response.

Experimental Methodologies for Assessing Biological Activity

A multi-tiered approach is essential for the comprehensive evaluation of a semiochemical's biological activity, progressing from electrophysiological screening to behavioral and field assays.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds within a complex mixture.[11][12] The effluent from a gas chromatograph is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector - FID) and the other to an insect antenna preparation.

Caption: Workflow for GC-EAD analysis of insect semiochemicals.

Step-by-Step Protocol for GC-EAD:

-

Insect Preparation: An adult insect is anesthetized, and an antenna is excised at its base. The antenna is mounted between two electrodes containing a conductive gel or saline solution.[13]

-

GC Separation: The volatile sample is injected into the GC. The compounds are separated based on their volatility and interaction with the column's stationary phase.

-

Signal Detection: As compounds elute from the column, they are simultaneously detected by the FID and the insect antenna.

-

Data Recording: The FID signal (a chromatogram) and the EAD signal (depolarizations of the antenna) are recorded concurrently.

-

Analysis: The two traces are overlaid. A peak in the EAD trace that corresponds in time with a peak in the FID trace indicates that the compound eluting at that time is biologically active.[14]

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the recording of action potentials from individual OSNs housed within a single sensillum.[15] This provides high-resolution data on the specificity and sensitivity of a neuron to a particular odorant.

Step-by-Step Protocol for SSR:

-

Insect Immobilization: The insect is restrained in a holder, such as a pipette tip, with its antennae or maxillary palps exposed and immobilized.[1]

-

Electrode Placement: A reference electrode is inserted into the insect's eye or hemolymph. A sharp recording electrode is carefully inserted through the cuticle at the base of a single sensillum, making contact with the sensillum lymph.[16]

-

Odorant Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the sensillum.

-

Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is recorded before, during, and after the stimulus. The change in spike frequency is quantified to determine the neuron's response.[17]

Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common laboratory apparatus used to assess the behavioral response (attraction or repellency) of an insect to a volatile chemical.[18][19]

Caption: Schematic of a Y-tube olfactometer behavioral assay.

Step-by-Step Protocol for Y-Tube Olfactometer Assay:

-

Apparatus Setup: A continuous stream of purified and humidified air is passed through the two arms of the Y-tube.

-

Odor Application: A filter paper treated with a solution of this compound is placed in one arm, and a filter paper with the solvent alone (control) is placed in the other.[20]

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Observation and Data Collection: The insect's movement is observed for a set period. The arm it first enters and the total time spent in each arm are recorded.

-

Analysis: The choices of multiple insects are statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference for the test odor over the control.[19]

Field Trapping Experiments

The ultimate validation of a semiochemical's activity is its performance in a natural environment. Field trapping studies are designed to assess the efficacy of a lure under real-world conditions.[21][22]

Experimental Design Considerations for Field Traps:

-

Trap Design: The choice of trap (e.g., funnel trap, sticky trap) depends on the target insect's behavior.[5]

-

Lure Formulation: The semiochemical is formulated in a slow-release dispenser (e.g., rubber septum) to ensure a consistent release rate over time.[23]

-

Experimental Layout: Traps are typically arranged in a randomized block design to account for spatial variability in the environment. A sufficient distance should be maintained between traps to avoid interference.[24]

-

Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

-

Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the semiochemical-baited traps to control traps.[23]

Synthesis and Biosynthesis

Enantioselective Synthesis

The stereospecific synthesis of (R)- and (S)-6-methyloctan-1-ol is crucial for elucidating the structure-activity relationship of this chiral molecule. Various synthetic routes can be employed, often starting from chiral precursors or utilizing asymmetric catalysis to establish the stereocenter at the C6 position.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway of this compound in insects has not been fully elucidated, it is likely derived from fatty acid or branched-chain amino acid metabolism.[25] Fatty alcohols in insect pheromones are often produced via the reduction of fatty acyl-CoA precursors by fatty acyl-CoA reductases (FARs).[26][27] The methyl branch could be introduced through the incorporation of a propionyl-CoA unit instead of an acetyl-CoA unit during fatty acid synthesis or through the modification of a branched-chain amino acid precursor.[28][29]

Caption: Hypothetical biosynthetic pathway for this compound.

Future Directions and Applications

A thorough understanding of the biological activity of this compound and its enantiomers opens up several avenues for practical application, particularly in the realm of integrated pest management (IPM). Its potential as a species-specific attractant for vectors like sandflies could lead to the development of highly effective lures for monitoring and mass trapping, thereby reducing reliance on broad-spectrum insecticides. Further research is needed to:

-

Identify the specific olfactory receptors that detect this compound in key insect vectors.

-

Determine the optimal enantiomeric ratio and release rate for maximal attraction in field settings.

-

Investigate its potential synergistic or antagonistic effects when combined with other known semiochemicals.

The methodologies and insights presented in this guide provide a robust framework for advancing our knowledge of this important semiochemical and harnessing its potential for the development of novel and sustainable pest control solutions.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Single sensillum recording. Retrieved from [Link]

- Pellegrino, M., & Nakagawa, T. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1833.

- Liu, F., & Liu, N. (2022). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (186), e53337.

- Pellegrino, M., & Nakagawa, T. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1833.

-

JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Retrieved from [Link]

- Bezerra-Santos, M. A., et al. (2023). Y-tube olfactometer used for behavioural experiments with sand flies and other arthropods. Parasites & Vectors, 16(1), 1-5.

-

ResearchGate. (n.d.). Electroantennogram (EAG) responses recorded simultaneously in two.... Retrieved from [Link]

- Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3880.

- Arn, H., Städler, E., & Rauscher, S. (1975). The Electroantennographic Detector—a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones.

- Lihoreau, M., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62211.

- Clem, R. J., et al. (2020). Orientation of colonized sand flies Phlebotomus papatasi, P. duboscqi, and Lutzomyia longipalpis (Diptera: Psychodidae) to diverse honeys using a 3-chamber in-line olfactometer. Journal of Medical Entomology, 57(5), 1435-1442.

- Zhang, Q. H., et al. (2022). Protocol for host volatile collection and mosquito behavior assays. STAR protocols, 3(4), 101831.

- Fountain, M. T., et al. (2017). Design and deployment of semiochemical traps for capturing Anthonomus rubi Herbst (Coleoptera: Curculionidae) and Lygus rugulipennis Poppius (Hetereoptera: Miridae) in soft fruit. Crop Protection, 99, 1-9.

- Bezerra-Santos, M. A., et al. (2024). Phlebotomus perniciosus response to volatile organic compounds of dogs and humans. PLoS Neglected Tropical Diseases, 18(1), e0011867.

-

ResearchGate. (n.d.). Y-tube olfactometer bioassay apparatus. A sand fly was introduced into.... Retrieved from [Link]

-

Flowtron. (n.d.). Flowtron MA1000-6 Octenol Mosquito Attractant Cartridge Six Octenol (6-Pack). Retrieved from [Link]

- Hesler, L. S., & Hamilton, G. C. (2022). Optimizing the Use of Semiochemical-Based Traps for Efficient Monitoring of Popillia japonica (Coleoptera: Scarabaeidae): Validation of a Volumetric Approach. Journal of Insect Science, 22(2), 1.

-

Science.gov. (n.d.). chromatography-electroantennogram detection gc-ead: Topics by Science.gov. Retrieved from [Link]

- Flint, H. M., & Doane, C. C. (n.d.). Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs. Radcliffe's IPM World Textbook.

-

ResearchGate. (n.d.). Coupled gas chromatography–electroantennographic detector (GC–EAD).... Retrieved from [Link]

- Hemptinne, J. L., et al. (2023). Impacts of Semiochemical Traps Designed for Bruchus rufimanus Boheman 1833 (Coleoptera: Chrysomelidae) on Nontarget Beneficial Entomofauna in Field Bean Crops. Insects, 14(2), 149.

- Reddy, G. V. P. (2025). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Journal of Applied Entomology, 149(1), 1-15.

- Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels.

- Huang, L. Q., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11413.

- Jiang, N., et al. (2023). Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae). Insects, 14(1), 77.

- Uyi, O. O., et al. (2023). Antioxidant and detoxifying enzymes response of stored product insect pests to bioactive fractions of botanical extracts used as stored grains protectant. Scientific Reports, 13(1), 1-13.

-

PubChem. (n.d.). (6S)-6-Methyloctan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-